Piperidine-4-thiol hydrochloride Piperidine-4-thiol hydrochloride
Brand Name: Vulcanchem
CAS No.: 99201-86-2
VCID: VC2454995
InChI: InChI=1S/C5H11NS.ClH/c7-5-1-3-6-4-2-5;/h5-7H,1-4H2;1H
SMILES: C1CNCCC1S.Cl
Molecular Formula: C5H12ClNS
Molecular Weight: 153.67 g/mol

Piperidine-4-thiol hydrochloride

CAS No.: 99201-86-2

Cat. No.: VC2454995

Molecular Formula: C5H12ClNS

Molecular Weight: 153.67 g/mol

* For research use only. Not for human or veterinary use.

Piperidine-4-thiol hydrochloride - 99201-86-2

Specification

CAS No. 99201-86-2
Molecular Formula C5H12ClNS
Molecular Weight 153.67 g/mol
IUPAC Name piperidine-4-thiol;hydrochloride
Standard InChI InChI=1S/C5H11NS.ClH/c7-5-1-3-6-4-2-5;/h5-7H,1-4H2;1H
Standard InChI Key ZVMBSTCFPATRKJ-UHFFFAOYSA-N
SMILES C1CNCCC1S.Cl
Canonical SMILES C1CNCCC1S.Cl

Introduction

Chemical Properties and Structure

Basic Information

Piperidine-4-thiol hydrochloride is characterized by specific identifiers and physical-chemical properties that distinguish it from other chemical compounds. The following table summarizes the key identification parameters:

ParameterValue
CAS Number99201-86-2
Molecular FormulaC5H12ClNS
Molecular Weight153.67 g/mol
IUPAC Namepiperidine-4-thiol;hydrochloride
Standard InChIInChI=1S/C5H11NS.ClH/c7-5-1-3-6-4-2-5;/h5-7H,1-4H2;1H
Standard InChIKeyZVMBSTCFPATRKJ-UHFFFAOYSA-N
SMILESC1CNCCC1S.Cl

The compound is derived from piperidine-4-thiol (CAS: 156757-19-6), which has a molecular weight of 117.21300 g/mol and molecular formula C5H11NS . The addition of hydrochloride to form the salt increases the molecular weight to 153.67 g/mol.

Structural Characteristics

Piperidine-4-thiol hydrochloride features a piperidine ring with a thiol group (-SH) at the 4-position and exists as a hydrochloride salt. The piperidine ring is a saturated heterocyclic structure containing five carbon atoms and one nitrogen atom. The thiol group at the fourth position provides unique reactivity patterns that make this compound valuable in organic synthesis. The hydrochloride form improves stability and solubility characteristics compared to the free base form.

Spectroscopic Data

Mass spectrometry data provides valuable information about the compound's behavior under different ionization conditions. The predicted collision cross section values for various adducts are presented below:

Adductm/zPredicted CCS (Ų)
[M+H]+118.06850122.4
[M+Na]+140.05044133.0
[M+NH4]+135.09504132.2
[M+K]+156.02438125.0
[M-H]-116.05394124.3
[M+Na-2H]-138.03589127.4
[M]+117.06067124.8
[M]-117.06177124.8

These values represent the collision cross section measurements that can be useful for analytical identification and characterization of the compound .

Synthesis Methods

Primary Synthesis Route

Piperidine-4-thiol hydrochloride is primarily synthesized through the reaction of piperidine-4-thiol with hydrochloric acid. This straightforward acid-base reaction produces the hydrochloride salt, which typically demonstrates improved stability and handling characteristics compared to the free thiol. The reaction can be represented as:

Piperidine-4-thiol + HCl → Piperidine-4-thiol hydrochloride

This conversion is important as many thiol compounds can be oxidatively unstable, and the formation of the hydrochloride salt can help mitigate some stability issues.

Applications in Research and Industry

Pharmaceutical Applications

Piperidine-4-thiol hydrochloride serves as a useful building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Piperidine-containing compounds are frequently found in drug molecules, and the thiol functionality provides a reactive site for further derivatization. This makes piperidine-4-thiol hydrochloride valuable in medicinal chemistry for creating libraries of potential drug candidates.

The compound is specifically classified within the "Protein Degrader Building Blocks" product family, indicating its relevance to modern therapeutic approaches involving targeted protein degradation . This emerging area of drug discovery focuses on eliminating disease-causing proteins rather than merely inhibiting their function, representing a paradigm shift in pharmaceutical research.

Research Applications

In addition to its pharmaceutical applications, piperidine-4-thiol hydrochloride has utility in various research contexts. The thiol group provides opportunities for:

  • Conjugation chemistry

  • Metal coordination

  • Disulfide bond formation

  • Surface functionalization

These properties make it valuable in materials science, bioconjugation, and other research fields where controlled chemical modifications are required.

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